

# Synthesis of 6-Bromo-4-methylnicotinaldehyde: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

Cat. No.: B582066

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This document provides detailed application notes and protocols for the synthesis of **6-bromo-4-methylnicotinaldehyde**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a directed ortho-metalation (DoM) of 2-bromo-4-methylpyridine, followed by formylation.

## Introduction

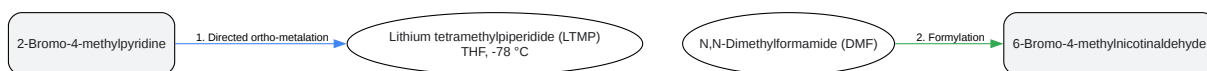
**6-Bromo-4-methylnicotinaldehyde** is a substituted pyridine derivative containing both a bromine atom and an aldehyde functional group. This arrangement makes it a versatile precursor for the synthesis of more complex molecules through various organic reactions, such as cross-coupling, condensation, and reductive amination. Its IUPAC name is 6-bromo-4-methylpyridine-3-carbaldehyde, and its CAS number is 926294-07-7.

The synthetic strategy presented here involves the regioselective deprotonation (lithiation) at the C-3 position of the 2-bromo-4-methylpyridine starting material, directed by the pyridine nitrogen and the bromine atom. The resulting organolithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

## Synthetic Workflow

The overall synthetic workflow is a two-step process starting from the commercially available 2-bromo-4-methylpyridine. The key transformation is a directed ortho-metalation followed by

formylation.



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Caption: Synthetic workflow for the preparation of **6-Bromo-4-methylnicotinaldehyde**.

## Experimental Protocols

This protocol is adapted from a similar synthesis of a substituted nicotinaldehyde.[1]

## Materials and Reagents

Reagent/Material	Grade	Supplier
2-Bromo-4-methylpyridine	≥97%	Commercially available
2,2,6,6-Tetramethylpiperidine	98%	Commercially available
n-Butyllithium	2.5 M in hexanes	Commercially available
N,N-Dimethylformamide (DMF)	Anhydrous, 99.8%	Commercially available
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%, inhibitor-free	Commercially available
Dichloromethane (DCM)	ACS grade	Commercially available
Saturated Sodium Bicarbonate Solution	Prepared in-house	
Anhydrous Magnesium Sulfate	Commercially available	
Argon or Nitrogen Gas	High purity	

## Equipment

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Low-temperature thermometer
- Inert atmosphere setup (e.g., Schlenk line)
- Syringes and needles
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

## Procedure

### Step 1: In situ Preparation of Lithium Tetramethylpiperidide (LTMP) and Directed ortho-Metalation

- Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer.
- Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask.
- Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the THF.
- Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -15 °C.
- Stir the mixture for 30 minutes at -20 °C to allow for the formation of LTMP.
- Cool the freshly prepared LTMP solution to -78 °C.

- In a separate flask, dissolve 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF.
- Add the solution of 2-bromo-4-methylpyridine dropwise to the LTMP solution at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

#### Step 2: Formylation and Work-up

- To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.
- Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

#### Step 3: Purification

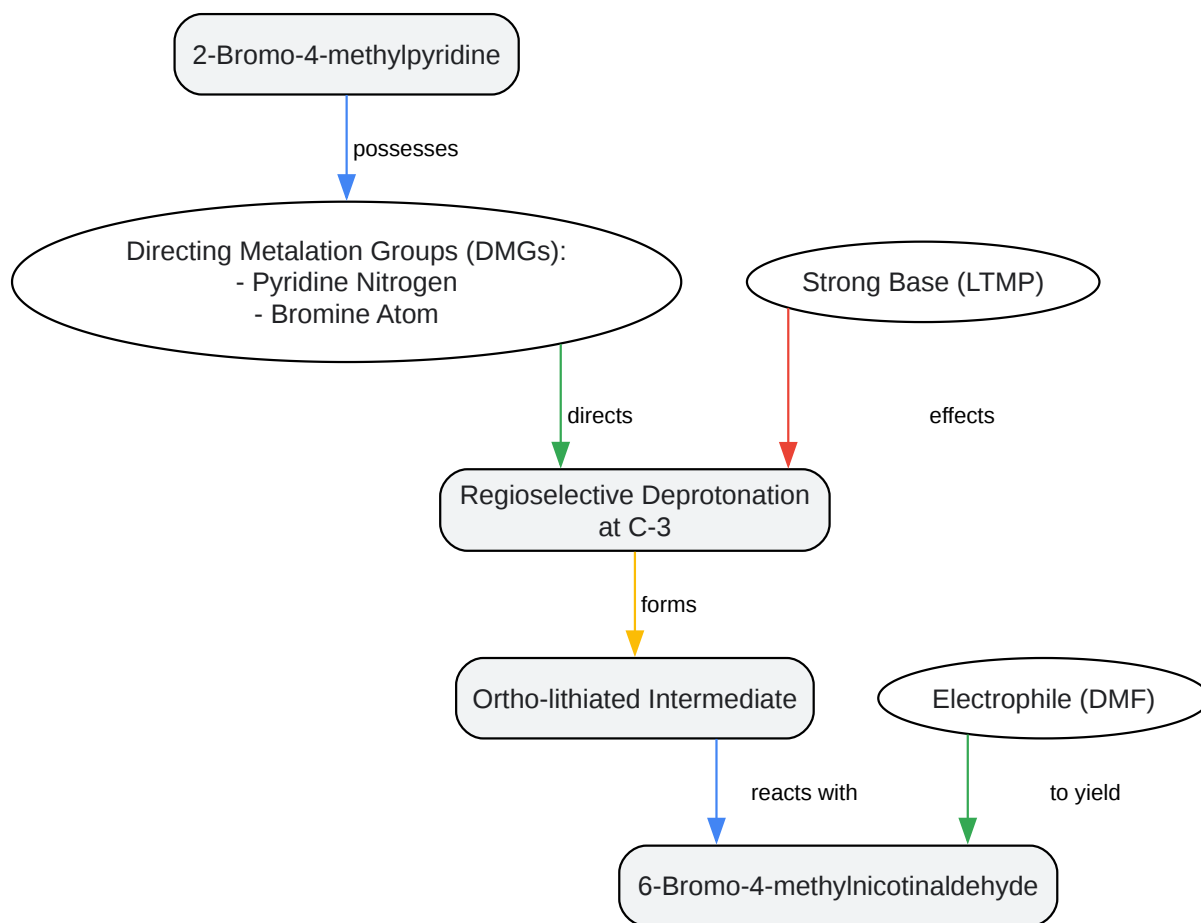
- The crude **6-bromo-4-methylnicotinaldehyde** can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
- The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are combined and concentrated to yield the final product.

## Data Presentation

Parameter	Value	Reference
Starting Material	2-Bromo-4-methylpyridine	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	
Molecular Weight	172.02 g/mol	
Product	6-Bromo-4-methylnicotinaldehyde	
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	[2]
Molecular Weight	200.03 g/mol	[2]
Reaction Conditions		
Base	Lithium tetramethylpiperidide (LTMP)	[1]
Formylating Agent	N,N-Dimethylformamide (DMF)	[1]
Solvent	Tetrahydrofuran (THF)	[1]
Reaction Temperature	-78 °C to room temperature	[1]
Expected Yield	Moderate to good	Based on similar reactions

## Signaling Pathways and Logical Relationships

The logic of this synthetic approach is based on the principles of directed ortho-metalation (DoM), a powerful tool in aromatic functionalization.



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## References

- 1. [arkat-usa.org](http://arkat-usa.org) [[arkat-usa.org](http://arkat-usa.org)]
- 2. Directed Ortho Metalation [[organic-chemistry.org](http://organic-chemistry.org)]

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